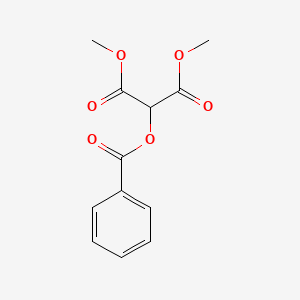

Dimethyl (benzoyloxy)propanedioate

Description

Dimethyl (benzoyloxy)propanedioate is a diester derivative of propanedioic acid (malonic acid), characterized by a benzoyloxy functional group attached to the central carbon of the propanedioate backbone. Its molecular structure combines the reactivity of ester groups with the aromatic benzoyl moiety, making it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, polymers, and specialty chemicals.

Properties

CAS No. |

65287-91-4 |

|---|---|

Molecular Formula |

C12H12O6 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

dimethyl 2-benzoyloxypropanedioate |

InChI |

InChI=1S/C12H12O6/c1-16-11(14)9(12(15)17-2)18-10(13)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

InChI Key |

VEZUZTLLVHCCJN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C(=O)OC)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (benzoyloxy)propanedioate can be synthesized through the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification. The benzoyloxy group can be introduced through a subsequent reaction with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and purification steps to ensure high yield and purity. The use of automated reactors and distillation units helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (benzoyloxy)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of benzoyloxyacetic acid and methanol.

Reduction: Formation of benzoyloxypropanediol.

Substitution: Formation of substituted propanedioates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (benzoyloxy)propanedioate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (benzoyloxy)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The benzoyloxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Dimethyl Propanedioate (Malonic Acid Dimethyl Ester)

Key Differences:

- Lacks the benzoyloxy group, resulting in lower molecular weight and reduced steric hindrance.

- Higher volatility due to smaller substituents (methyl groups vs. benzoyloxy).

- Applications: Widely used as a precursor in Knoevenagel condensations and polymer synthesis .

| Property | Dimethyl (benzoyloxy)propanedioate | Dimethyl Propanedioate |

|---|---|---|

| Molecular Weight | ~238.2 g/mol (estimated) | 132.12 g/mol |

| Boiling Point | Not reported | 181–182°C |

| Reactivity | Enhanced via benzoyloxy group | Limited to ester hydrolysis |

Diethyl 2-(1-Hydroxybutyl)propanedioate

Structure : Ethyl ester with a hydroxylated alkyl chain on the central carbon.

Key Differences :

- Ethyl esters confer lower solubility in polar solvents compared to methyl esters.

- The hydroxyl group increases hydrophilicity, contrasting with the lipophilic benzoyloxy group.

- Environmental Presence: Detected in indoor dust samples, suggesting moderate persistence .

| Property | This compound | Diethyl 2-(1-Hydroxybutyl)propanedioate |

|---|---|---|

| Detected in Environment | No data | 24% (winter), 32% (summer) samples |

| Functional Groups | Benzoyloxy, methyl esters | Hydroxybutyl, ethyl esters |

11-Oxoundecyl Benzoate

Structure : Benzoate ester with a long-chain alkyl group.

Key Differences :

- Shares the benzoate moiety but lacks the propanedioate backbone.

- Seasonal Variation: Higher abundance in winter (64% vs. 36% in summer), linked to vapor pressure differences .

- Applications: Likely used as a plasticizer or surfactant.

| Property | This compound | 11-Oxoundecyl Benzoate |

|---|---|---|

| Chemical Class | Propanedioate ester | Benzoate ester |

| Environmental Stability | Likely higher due to aromaticity | Moderate (season-dependent) |

Dimethyl Azelate

Structure: Diester of azelaic acid (nonanedioic acid). Key Differences:

- Longer carbon chain (C9 vs. C3 backbone) increases flexibility and reduces reactivity.

- Environmental Presence: Higher detection in summer (56%) than winter (28%) .

| Property | This compound | Dimethyl Azelate |

|---|---|---|

| Backbone Length | C3 | C9 |

| Applications | Synthetic intermediate | Additive in adhesives, paints |

Research Findings and Implications

- Reactivity : The benzoyloxy group in this compound likely enhances electrophilicity at the central carbon, facilitating nucleophilic substitutions—a property absent in simpler esters like dimethyl propanedioate .

- Environmental Behavior : Compared to diethyl 2-(1-hydroxybutyl)propanedioate and 11-oxoundecyl benzoate, the aromatic benzoyloxy group may reduce volatility and increase persistence in environmental matrices .

- Synthetic Utility : The compound’s dual functionality (ester and benzoyloxy) positions it as a candidate for synthesizing complex molecules, such as kinase inhibitors or polymer crosslinkers, though direct evidence requires further study.

Q & A

Q. What are the standard synthetic routes for dimethyl (benzoyloxy)propanedioate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification or transesterification reactions involving malonic acid derivatives. A common method involves reacting benzoyl chloride with dimethyl malonate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Optimization strategies include:

- Temperature control : Maintaining 0–5°C during benzoyl chloride addition to minimize side reactions.

- Solvent selection : Using anhydrous dichloromethane or THF to enhance reactivity.

- Catalyst screening : Testing bases like DMAP to improve yields .

Post-synthesis, purity can be verified via HPLC (C18 column, methanol/water mobile phase) and NMR (monitoring for characteristic peaks: δ 3.8 ppm for methyl esters, δ 8.0 ppm for aromatic protons) .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of benzoyl derivatives.

- Storage : Keep in airtight containers away from moisture and oxidizing agents to prevent hydrolysis or decomposition.

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, following institutional guidelines for organic esters .

Q. How can researchers assess the environmental fate of this compound?

Key parameters include:

- Hydrolysis rate : Test pH-dependent stability (e.g., half-life in aqueous buffers at pH 4, 7, and 10).

- Biodegradation : Use OECD 301B guidelines to measure microbial degradation in activated sludge.

- Ecotoxicity : Conduct Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reaction mechanisms involving this compound?

Conflicting data on reaction pathways (e.g., nucleophilic acyl substitution vs. radical intermediates) can be addressed via:

- DFT calculations : Compare activation energies for proposed mechanisms using Gaussian or ORCA software.

- Kinetic isotope effects (KIE) : Measure deuterium substitution impacts to identify rate-determining steps.

- In-situ spectroscopy : Employ FTIR or Raman to detect transient intermediates during reactions .

Q. What advanced techniques are suitable for characterizing degradation byproducts of this compound under UV exposure?

- LC-HRMS : Identify photolytic fragments (e.g., methyl benzoate or malonic acid derivatives) with accurate mass measurements.

- EPR spectroscopy : Detect radical species formed during UV-induced cleavage.

- TD-DFT simulations : Predict UV-Vis absorption spectra of degradation products to correlate with experimental data .

Q. How can researchers design experiments to resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Systematic variable testing : Isolate factors like solvent polarity, catalyst loading, and agitation speed using a factorial design (e.g., Box-Behnken).

- Cross-lab validation : Collaborate with independent labs to replicate studies under standardized conditions.

- Meta-analysis : Aggregate published data (e.g., from SciFinder or Web of Science) to identify trends or outliers .

Q. What methodologies enable the application of this compound in polymer science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.